molecular formula C17H20BrNO4S B2382809 4-bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide CAS No. 2061294-14-0

4-bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide

Cat. No.: B2382809
CAS No.: 2061294-14-0
M. Wt: 414.31
InChI Key: VIOUKVFCDAXZOV-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide is an organic compound with the molecular formula C14H14BrNO3S. This compound is known for its unique structure, which includes a bromine atom, a methoxybenzyl group, and a propoxybenzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromoaniline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to form the intermediate 4-bromo-N-(4-methoxybenzyl)aniline. This intermediate is then reacted with 3-propoxybenzenesulfonyl chloride under basic conditions to yield the final product .

Chemical Reactions Analysis

4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20BrNO3S\text{C}_{16}\text{H}_{20}\text{BrN}\text{O}_3\text{S}

This structure features a bromine atom, methoxy and propoxy groups, and a sulfonamide moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains.
  • Enzyme Inhibition : It shows potential as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Targets : The compound has been shown to inhibit enzymes such as carbonic anhydrases and potentially others involved in inflammatory responses.
  • Cell Signaling Pathways : It may modulate pathways related to immune responses, enhancing or inhibiting specific signaling cascades.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of certain bacterial strains. For example, it displayed significant activity against Escherichia coli and Staphylococcus aureus in controlled laboratory settings.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Enzyme Inhibition Studies

The compound's ability to inhibit carbonic anhydrases was evaluated using enzyme assays, revealing a moderate inhibitory effect with an IC50 value in the micromolar range. This suggests potential applications in treating conditions where carbonic anhydrase activity is dysregulated.

Anti-inflammatory Activity

In a murine model of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic applications of sulfonamides similar to this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of various sulfonamides against resistant bacterial strains. The results indicated that compounds with similar structures exhibited enhanced antimicrobial properties when modified with electron-withdrawing groups like bromine.
  • Case Study on Anti-inflammatory Effects :
    • Research involving the administration of sulfonamide derivatives in rodent models showed promising results in reducing joint inflammation, suggesting potential use in rheumatoid arthritis treatment.

Properties

IUPAC Name

4-bromo-N-[(4-methoxyphenyl)methyl]-3-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4S/c1-3-10-23-17-11-15(8-9-16(17)18)24(20,21)19-12-13-4-6-14(22-2)7-5-13/h4-9,11,19H,3,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOUKVFCDAXZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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